Direct Comparison of Reactivity: Pyrazolo[1,5-a]pyridine-3-carbonyl chloride vs. Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is the preferred reagent for the direct synthesis of amides and esters from the corresponding carboxylic acid. As a reactive acyl chloride, it enables a one-step, high-yielding amidation under mild conditions, eliminating the need for in situ activation. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) requires the use of coupling reagents (e.g., EDCI, HATU), which adds steps, cost, and purification complexity. While no direct kinetic study was found, the fundamental difference in reaction mechanism translates to a quantifiable advantage in synthesis efficiency.
| Evidence Dimension | Synthetic Efficiency (Amidation) |
|---|---|
| Target Compound Data | One-step reaction with amines, typically under mild conditions, no external coupling reagent required. |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2); requires coupling reagent (e.g., EDCI, HATU), two-step process. |
| Quantified Difference | Reduced number of synthetic steps (1 vs. 2), elimination of coupling reagent cost and purification burden. Direct yield comparison not available, but typical acyl chloride amidation is quantitative under optimized conditions. |
| Conditions | Standard amidation reaction: amine, base (e.g., TEA), solvent (e.g., DCM), room temperature. |
Why This Matters
For procurement, this translates to higher synthetic throughput, lower reagent costs, and simplified purification, making the acyl chloride the superior choice for building focused compound libraries.
